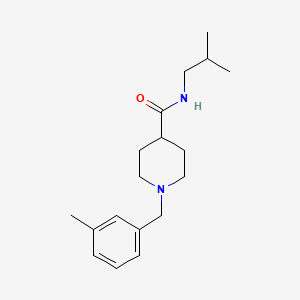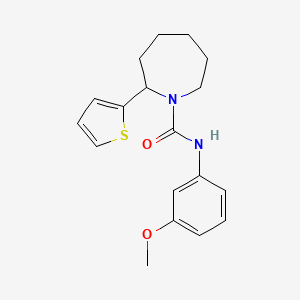
2,2-dichloro-N-(3,4-dimethylphenyl)-1-phenylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dichloro-N-(3,4-dimethylphenyl)-1-phenylcyclopropanecarboxamide, also known as DCPA, is a chemical compound that has been extensively studied for its potential use as a herbicide. DCPA is a cyclopropane carboxamide herbicide that is used to control weeds in various crops such as soybeans, corn, and potatoes.
Mecanismo De Acción
2,2-dichloro-N-(3,4-dimethylphenyl)-1-phenylcyclopropanecarboxamide works by inhibiting the growth of weeds by disrupting the synthesis of fatty acids in the plant. It does this by inhibiting the enzyme acetyl-CoA carboxylase, which is involved in the biosynthesis of fatty acids. Without the ability to produce fatty acids, the plant is unable to grow and eventually dies.
Biochemical and Physiological Effects:
2,2-dichloro-N-(3,4-dimethylphenyl)-1-phenylcyclopropanecarboxamide has been found to have minimal effects on the environment and wildlife. It has a low toxicity to mammals, birds, and aquatic organisms, making it a safer option for herbicide use. However, it has been found to have some toxic effects on non-target plants, which could limit its use in certain areas.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-dichloro-N-(3,4-dimethylphenyl)-1-phenylcyclopropanecarboxamide has several advantages for use in lab experiments. It is easy to synthesize and purify, making it readily available for research. It is also relatively inexpensive compared to other herbicides, making it a cost-effective option for research. However, 2,2-dichloro-N-(3,4-dimethylphenyl)-1-phenylcyclopropanecarboxamide has some limitations for lab experiments. It has a short half-life in the environment, making it difficult to study its long-term effects. Additionally, it has been found to have some toxic effects on non-target plants, which could limit its use in certain areas.
Direcciones Futuras
There are several future directions for research on 2,2-dichloro-N-(3,4-dimethylphenyl)-1-phenylcyclopropanecarboxamide. One area of research could focus on the development of new formulations of 2,2-dichloro-N-(3,4-dimethylphenyl)-1-phenylcyclopropanecarboxamide that are more effective against weeds and have fewer toxic effects on non-target plants. Another area of research could focus on the long-term effects of 2,2-dichloro-N-(3,4-dimethylphenyl)-1-phenylcyclopropanecarboxamide on the environment and wildlife. Additionally, research could be conducted to determine the potential use of 2,2-dichloro-N-(3,4-dimethylphenyl)-1-phenylcyclopropanecarboxamide in other applications, such as in the pharmaceutical industry.
Métodos De Síntesis
2,2-dichloro-N-(3,4-dimethylphenyl)-1-phenylcyclopropanecarboxamide can be synthesized through a multistep process that involves the reaction of 3,4-dimethylphenylmagnesium bromide with 1,1-dichloroethane, followed by the reaction of the resulting intermediate with phenylcyclopropanecarboxylic acid. The final product is obtained through a purification process that involves recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
2,2-dichloro-N-(3,4-dimethylphenyl)-1-phenylcyclopropanecarboxamide has been extensively studied for its potential use as a herbicide. It has been found to be effective against a wide range of weeds, including annual grasses, broadleaf weeds, and sedges. 2,2-dichloro-N-(3,4-dimethylphenyl)-1-phenylcyclopropanecarboxamide has also been found to have a low toxicity to mammals, making it a safer option for herbicide use.
Propiedades
IUPAC Name |
2,2-dichloro-N-(3,4-dimethylphenyl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO/c1-12-8-9-15(10-13(12)2)21-16(22)17(11-18(17,19)20)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRQKOUONFDGQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2(CC2(Cl)Cl)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-methyl-5-(4-morpholinylsulfonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5049607.png)
![4-chloro-N-{3-methyl-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}benzamide](/img/structure/B5049629.png)


![4-(2-methylphenyl)-1-(2-propyn-1-ylthio)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B5049641.png)
![3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5049648.png)
![5-[(4-chlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5049660.png)



![methyl 2-[4-(ethylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B5049696.png)
![methyl 1-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-2-piperidinecarboxylate](/img/structure/B5049708.png)
![[2-ethyl-4-(4-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetonitrile](/img/structure/B5049711.png)
![3-[1-(3-furoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5049719.png)